

# LPPM-8: A Potent and Selective Inhibitor of Med25 Protein-Protein Interactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LPPM-8**

Cat. No.: **B15137756**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

The Mediator complex is a crucial multiprotein assembly that bridges gene-specific transcriptional activators and the general RNA polymerase II machinery, playing a pivotal role in the regulation of gene expression. The Med25 subunit of this complex serves as a key interaction hub for a variety of transcriptional activators, including those involved in cellular stress responses, cell migration, and viral infection.<sup>[1]</sup> Consequently, Med25 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of **LPPM-8**, a novel lipopeptidomimetic that acts as a potent and selective inhibitor of Med25 protein-protein interactions (PPIs). We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols for its characterization, and visualize the relevant biological and experimental frameworks.

## Introduction to Med25 and its Role in Transcriptional Regulation

Med25 is a substoichiometric component of the Mediator complex that functions as a critical coactivator for a range of transcriptional activators.<sup>[1]</sup> It interacts with these activators through its Activator Interaction Domain (AcID), which possesses two distinct binding surfaces, designated H1 and H2.<sup>[2][3]</sup> The H1 face interacts with the ETV/PEA3 family of transcription factors, which are implicated in cell migration and motility, while the H2 face binds to activators

such as ATF6 $\alpha$ , a key regulator of the cellular stress response.[1][2] By bridging these activators to the core Mediator complex, Med25 facilitates the recruitment of RNA polymerase II to the promoter regions of target genes, thereby initiating transcription. The diverse roles of Med25-interacting transcription factors in various signaling pathways, including those related to cancer and viral infections, underscore the therapeutic potential of inhibiting these interactions. [1][4]

## LPPM-8: A Novel Lipopeptidomimetic Inhibitor of Med25

**LPPM-8** is a heptameric lipopeptidomimetic designed to selectively disrupt Med25 PPIs.[2][5] It was developed from a short, amphipathic peptide that showed modest affinity for coactivators. The incorporation of a medium-chain, branched fatty acid to the N-terminus of this peptide dramatically increased its affinity for Med25 by over 20-fold, transforming it into an effective inhibitor.[2][5] **LPPM-8** engages the H2 face of the Med25 AcID, acting as an orthosteric inhibitor for H2-binding activators like ATF6 $\alpha$ .[1][2] Furthermore, this engagement induces conformational changes that allosterically inhibit the binding of H1-face activators, such as the ETV/PEA3 family.[2]

## Quantitative Data for LPPM-8

The following tables summarize the key quantitative data characterizing the activity and selectivity of **LPPM-8**.

Table 1: Binding Affinity and Inhibitory Potency of **LPPM-8** against Med25 PPIs

| Parameter                  | Value (μM)                                       | Interacting Partner      | Assay                                       | Reference |
|----------------------------|--------------------------------------------------|--------------------------|---------------------------------------------|-----------|
| Ki                         | 4                                                | Med25 AcID               | Competitive<br>Fluorescence<br>Polarization | [2][5]    |
| IC50                       | Not explicitly stated, but Ki is derived from it | Med25 AcID·ATF6 $\alpha$ | Competitive<br>Fluorescence<br>Polarization | [2]       |
| Ki (for precursor peptide) | > 100                                            | Med25 AcID               | Competitive<br>Fluorescence<br>Polarization | [2][5]    |

Table 2: Allosteric Inhibition of Med25 H1-Binding Activators by **LPPM-8**

| Interacting Partner | Ki (μM)                    | Assay                                       | Reference |
|---------------------|----------------------------|---------------------------------------------|-----------|
| Med25·ETV1          | ~10 (estimated from graph) | Competitive<br>Fluorescence<br>Polarization | [6]       |
| Med25·ETV4          | ~20 (estimated from graph) | Competitive<br>Fluorescence<br>Polarization | [6]       |
| Med25·ETV5          | ~10 (estimated from graph) | Competitive<br>Fluorescence<br>Polarization | [6]       |

Table 3: Cellular Activity of **LPPM-8**

| Cell Line | Target Gene | Effect                              | Concentration (μM) | Assay         | Reference           |
|-----------|-------------|-------------------------------------|--------------------|---------------|---------------------|
| VARI068   | MMP-2       | Downregulation of transcript levels | Not specified      | qPCR          | <a href="#">[2]</a> |
| VARI068   | MMP-9       | Inhibition                          | 10 and 20          | Not specified | <a href="#">[1]</a> |

Table 4: Selectivity of **LPPM-8** for Med25 over other Coactivators

| Coactivator-Activator Pair | IC50 (μM) | Assay        | Reference                               |
|----------------------------|-----------|--------------|-----------------------------------------|
| CBP                        | > 300     | Competitive  |                                         |
| KIX·MLL/Myb/pKID           |           | Fluorescence | <a href="#">[2]</a> <a href="#">[3]</a> |
|                            |           | Polarization |                                         |
| CBP IBiD·ACTR              | > 300     | Competitive  |                                         |
|                            |           | Fluorescence | <a href="#">[2]</a> <a href="#">[3]</a> |
|                            |           | Polarization |                                         |
| ARC105·SREBP1a             | > 300     | Competitive  |                                         |
|                            |           | Fluorescence | <a href="#">[2]</a> <a href="#">[3]</a> |
|                            |           | Polarization |                                         |

## Experimental Protocols

Detailed methodologies for the key experiments used to characterize **LPPM-8** are provided below.

### Competitive Fluorescence Polarization (FP) Assay

This assay is used to determine the binding affinity ( $K_i$ ) and inhibitory potency (IC50) of **LPPM-8**.

- Principle: The assay measures the change in polarization of fluorescently labeled tracer peptide upon binding to the Med25 AcID. Unlabeled **LPPM-8** competes with the tracer for binding to Med25, causing a decrease in fluorescence polarization.
- Materials:
  - Purified Med25 AcID protein.
  - FITC-labeled activator peptide (e.g., FITC-ATF6 $\alpha$ ).
  - **LPPM-8** and other test compounds.
  - Assay buffer (e.g., PBS with 0.025% NP-40).[\[7\]](#)
  - Black, non-binding surface 96- or 384-well plates.[\[7\]](#)[\[8\]](#)
- Procedure:
  - A solution containing Med25 AcID and the FITC-labeled activator peptide is prepared at concentrations that result in a significant polarization signal (typically with the protein concentration at or below the Kd of the interaction).[\[7\]](#)
  - Serial dilutions of **LPPM-8** or other competitor compounds are added to the wells of the microplate.
  - The Med25/FITC-peptide solution is added to the wells containing the competitor.
  - The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).[\[7\]](#)
  - Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[\[8\]](#)
- Data Analysis:
  - The percentage of inhibition is calculated for each concentration of the competitor.

- The IC<sub>50</sub> value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
- The IC<sub>50</sub> value can be converted to a Ki value using the Cheng-Prusoff equation or a similar model, taking into account the K<sub>d</sub> of the fluorescent ligand and its concentration.[2]

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of **LPPM-8** with full-length Med25 in a cellular context.

- Principle: The binding of a ligand (**LPPM-8**) to its target protein (Med25) can increase the thermal stability of the protein. This increased stability can be detected by heating cell lysates treated with the ligand to various temperatures and then quantifying the amount of soluble protein remaining.
- Materials:
  - VARI068 cells (or other relevant cell line).
  - **LPPM-8** and DMSO (vehicle control).
  - Lysis buffer.
  - Antibody specific for Med25.
  - Reagents for Western blotting.
- Procedure:
  - Nuclear extracts from VARI068 cells are prepared.[2][9]
  - The extracts are treated with **LPPM-8** (e.g., 25  $\mu$ M) or DMSO.[2][3]
  - The treated extracts are divided into aliquots and heated to a range of temperatures.
  - After heating, the samples are centrifuged to separate aggregated proteins from the soluble fraction.

- The amount of soluble Med25 in the supernatant is quantified by Western blotting using a Med25-specific antibody.[3]
- Data Analysis:
  - The band intensities for Med25 at each temperature are quantified.
  - A melting curve is generated by plotting the amount of soluble Med25 as a function of temperature for both the **LPPM-8** treated and DMSO control samples.
  - A shift in the melting curve to higher temperatures in the presence of **LPPM-8** indicates target engagement.[3]

## Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the effect of **LPPM-8** on the expression of Med25-dependent genes.

- Principle: This technique quantifies the amount of a specific mRNA transcript in a sample. By comparing the transcript levels of Med25 target genes in cells treated with **LPPM-8** versus control cells, the inhibitory effect of the compound on gene expression can be determined.
- Materials:
  - VARI068 cells.
  - **LPPM-8** and a negative control compound (e.g., LPPM-9).[2]
  - Reagents for RNA extraction.
  - Reagents for reverse transcription to generate cDNA.
  - Primers specific for the target gene (e.g., MMP-2) and a reference gene (e.g., RPL19).[2][9]
  - qPCR master mix.
- Procedure:
  - VARI068 cells are treated with various concentrations of **LPPM-8** or the negative control.

- Total RNA is extracted from the cells.
- The RNA is reverse-transcribed into cDNA.
- qPCR is performed using primers for the target and reference genes.

- Data Analysis:
  - The relative expression of the target gene is calculated using the  $\Delta\Delta Ct$  method, normalizing to the expression of the reference gene.
  - The fold change in gene expression in **LPPM-8** treated cells is compared to the control-treated cells.

## Visualizations

The following diagrams illustrate the Med25 signaling pathway, the mechanism of action of **LPPM-8**, and a typical experimental workflow for its characterization.



[Click to download full resolution via product page](#)

Caption: Med25 signaling pathway.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. rsc.org [rsc.org]
- 9. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [LPPM-8: A Potent and Selective Inhibitor of Med25 Protein-Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15137756#lppm-8-as-a-med25-protein-protein-interaction-inhibitor\]](https://www.benchchem.com/product/b15137756#lppm-8-as-a-med25-protein-protein-interaction-inhibitor)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)